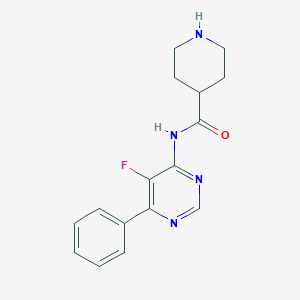

N-(5-氟-6-苯基嘧啶-4-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

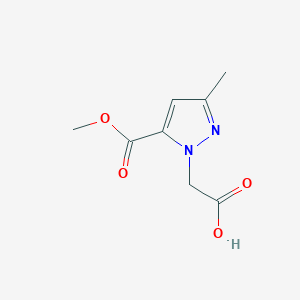

“N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound used in scientific research. Its applications range from drug development to studying biological processes. Piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH, is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Xin Guo et al. synthesized and tested in vitro 13 analogs of the original NCGC2955 hit . Three analogs inhibited CMV replication in infected human foreskin fibroblasts .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of six-membered rings that further comprise five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The use of amino-4-(1-piperidine) pyridine in the treatment of DLD-1 and HT29 cells down-regulates EMT .Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Anticancer Research

This compound has shown promise in the field of anticancer research. Derivatives of the piperidine nucleus, which is part of this compound’s structure, have been utilized as anticancer agents . Specifically, piperidine derivatives have been evaluated for their ability to inhibit protein kinase B (Akt), a key player in cell proliferation and survival pathways often deregulated in cancer . The inhibition of Akt signaling is a potential therapeutic strategy in oncology, and compounds like N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could be pivotal in the development of new anticancer drugs.

Antibacterial Activity

In the realm of antimicrobial research, piperidine derivatives have been synthesized and tested for their antibacterial properties. A study described the synthesis of novel N-substituted benzoxazole derivatives with a piperidine moiety and their subsequent evaluation against bacterial strains . Although the specific antibacterial efficacy of N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is not detailed, its structural relatives have shown potential in combating bacterial infections.

Enzyme Inhibition

The piperidine core is a common feature in inhibitors of various enzymes. For instance, N-benzylpiperidine benzisoxazole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme target for Alzheimer’s disease treatment . The structural similarity suggests that N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could be modified to target specific enzymes for therapeutic purposes.

Synthesis of Heterocyclic Compounds

In chemical synthesis, the piperidine ring is a versatile building block for creating complex heterocyclic compounds. It has been used in the synthesis of pyrido[2,3-d]pyrimidines, which exhibit a wide range of biological activities . The compound could serve as a precursor in the synthesis of new heterocyclic systems with potential pharmacological applications.

Pharmacological Applications

Piperidine derivatives are extensively used in pharmacology due to their diverse biological activities. They have been employed as antiviral, antimalarial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could be explored for similar pharmacological uses, given its piperidine nucleus.

Material Science

While not directly related to material science, the piperidine nucleus’s role in drug discovery and its presence in various pharmaceuticals suggest that derivatives like N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could influence the development of new materials with biological applications . For example, they could be used in the creation of drug delivery systems or bioactive coatings.

作用机制

Target of Action

It is known that pyrimidine derivatives often exert their biological activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives, which this compound is a part of, are known to inhibit protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor, it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism .

Result of Action

As a potential protein kinase inhibitor, it may disrupt normal cellular processes such as cell growth, differentiation, migration, and metabolism .

未来方向

The development of new drugs that overcome AMR problems is necessary . Heterocyclic compounds, especially those bearing Nitrogen, are ubiquitous in nature and in medicaments as well . They play important roles in the human body and have great biologic qualities . Therefore, the importance of piperidine nucleus in the field of drug discovery is undeniable .

属性

IUPAC Name |

N-(5-fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-13-14(11-4-2-1-3-5-11)19-10-20-15(13)21-16(22)12-6-8-18-9-7-12/h1-5,10,12,18H,6-9H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWUMJMQMABZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=NC(=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)

![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)

![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)

![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)

![N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B2990289.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2990290.png)